4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride
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Overview
Description
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H20ClN3 It is commonly used in various scientific research fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride typically involves a multi-step process:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of a piperidine derivative. This can be achieved by reacting piperidine with formaldehyde and a suitable amine under controlled conditions.
Nitrile Group Introduction: The next step involves introducing the benzonitrile group. This is often done through a nucleophilic substitution reaction where the piperidine derivative reacts with a benzonitrile compound.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid. This step ensures the compound’s stability and solubility for further applications.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s conformation and function. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)piperidine: A related compound used in the synthesis of poly(amido amine)s.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-aminomethyl)piperidine): Known for its use in therapeutic agents like imatinib.
Uniqueness
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its combination of a piperidine ring and a benzonitrile group makes it particularly versatile in synthetic chemistry and drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[[methyl(piperidin-4-yl)amino]methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-17(14-6-8-16-9-7-14)11-13-4-2-12(10-15)3-5-13;/h2-5,14,16H,6-9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORPDJARHGQOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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